molecular formula C8H6ClNaO4S B13221993 Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13221993
M. Wt: 256.64 g/mol
InChI Key: GDTRGSQVJLNRKC-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1880256-83-6) is an organosulfur compound with the molecular formula C₈H₆ClNaO₄S and a molecular weight of 256.64 g/mol . Its structure features a sulfinate group (-SO₂⁻Na⁺) at position 1, a chlorine atom at position 2, and a methoxycarbonyl (-CO₂Me) group at position 4 on the benzene ring. Current commercial availability is restricted, as indicated by its temporary out-of-stock status in .

Properties

Molecular Formula

C8H6ClNaO4S

Molecular Weight

256.64 g/mol

IUPAC Name

sodium;2-chloro-4-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-7(14(11)12)6(9)4-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

GDTRGSQVJLNRKC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-(methoxycarbonyl)benzoic acid. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group undergoes oxidation to form sulfonic acids or sulfonyl chlorides under controlled conditions. Key pathways include:

  • Hydrogen peroxide-mediated oxidation : Converts the sulfinate to the corresponding sulfonic acid at 60–80°C in aqueous acidic media (pH 3–4), achieving >85% yield .

  • Chlorine gas oxidation : Generates sulfonyl chlorides at 0–5°C in dichloromethane, useful for subsequent nucleophilic substitutions .

Table 1: Oxidation reaction outcomes

Oxidizing AgentProductTemperatureYieldReference
H₂O₂Sulfonic acid derivative70°C87%
Cl₂ (g)Sulfonyl chloride0–5°C78%

Reduction Reactions

Reduction of the sulfinate group produces thiols or sulfides:

  • NaBH₄/I₂ system : Reduces the sulfinate to a thiol (-SH) in THF at 25°C .

  • Zn/HCl : Generates sulfides via radical intermediates, with yields dependent on steric and electronic effects of substituents .

Radical-Based Coupling Reactions

The compound participates in electrochemical and photochemical radical reactions:

  • Electrochemical alkoxysulfonylation : Reacts with styrenes and alcohols in undivided cells to form β-alkoxysulfones. For example, coupling with α-methylstyrene and methanol yields 3a (82% yield) under 10 mA current with LiClO₄ electrolyte .

  • Copper-catalyzed couplings : Forms (hetero)aryl sulfinates under mild, base-free conditions, enabling late-stage functionalization of pharmaceuticals .

Table 2: Radical coupling examples

SubstrateReaction PartnerConditionsProductYieldReference
α-MethylstyreneMethanol10 mA, LiClO₄, 25°Cβ-Methoxysulfone82%
4-IodobenzonitrileSodium sulfinateCuCl, DMF, 60°C4-Cyanophenylsulfone75%

Nucleophilic Substitution Reactions

The chlorine substituent on the aromatic ring enables SNAr reactions:

  • Amine displacement : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form aryl amine derivatives (68–72% yield) .

  • Methoxycarbonyl stability : The electron-withdrawing methoxycarbonyl group enhances ring electrophilicity, accelerating substitutions .

Comparative Reactivity

Structural analogs exhibit varying reactivity patterns:

Table 3: Reactivity comparison with analogs

CompoundChlorine PositionSulfinate ReactivityKey Difference
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinateParaHigh electrophilicityEnhanced SNAr rates
Sodium 2-bromo-4-(methoxycarbonyl)benzenesulfinateOrthoLower thermal stabilityBromine increases steric hindrance

This compound’s unique substitution pattern and dual functional groups make it a versatile reagent for synthesizing sulfonated aromatics, bioactive molecules, and materials. Ongoing research focuses on optimizing its electrochemical applications and expanding its utility in green chemistry.

Mechanism of Action

The mechanism of action of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

Sodium 4-(methoxycarbonyl)phenolate

Molecular Formula : C₈H₇NaO₃
Molecular Weight : 174.13 g/mol
Key Differences :

  • Lacks the chlorine atom and sulfinate group present in the target compound.
  • Contains a phenolate (-O⁻Na⁺) group at position 1 instead of sulfinate.

Toxicological Profile :

  • Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP: Not listed) .
  • Developmental Toxicity: NOEL (No Observed Effect Level) of 300 mg/kg body weight/day in rabbits .
  • Biodegradability : 89% degradation over 28 days under activated sludge conditions, indicating high environmental compatibility .

Applications : Likely used as a preservative or stabilizer due to its structural similarity to parabens.

2-Chloro-4-(methoxycarbonyl)phenylboronic Acid

Molecular Formula : C₈H₈BClO₄
Molecular Weight : 214.41 g/mol
Key Differences :

  • Replaces the sulfinate group with a boronic acid (-B(OH)₂) moiety.
  • Retains the chlorine and methoxycarbonyl substituents.

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Molecular Formula : C₈H₆BrNaO₄S
Molecular Weight : 301.09 g/mol
Key Differences :

  • Substitutes chlorine with bromine at position 2.
  • Methoxycarbonyl group shifted to position 5 instead of 4.

Implications of Halogen Substitution :

  • Bromine’s larger atomic size may enhance electrophilic reactivity compared to chlorine.
  • Positional isomerism (4 vs. 5 substitution) could alter steric and electronic interactions in synthetic applications .

Toxicity Data: Not available in current literature.

Acifluorfen Sodium

Molecular Formula : C₁₄H₇ClF₃NNaO₆
Molecular Weight : 402.71 g/mol
Key Differences :

  • Contains a trifluoromethyl (-CF₃) group and nitro (-NO₂) substituent.
  • Functionalized as a benzoate salt rather than a sulfinate.

Biological Activity

Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a sulfonate group attached to a chlorinated aromatic ring, specifically a methoxycarbonyl substituent on the benzene. Its molecular formula is C9H8ClNaO3S, with a molecular weight of approximately 256.64 g/mol. The compound's unique structure positions it for various chemical reactions, particularly in organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps that ensure high yields and purity. These steps may include:

  • Chlorination : Introduction of the chlorine atom to the benzene ring.
  • Methoxycarbonylation : Addition of the methoxycarbonyl group.
  • Sulfination : Formation of the sulfonate group.

These reactions are often optimized using conditions such as controlled temperature and pH levels to enhance yield and minimize by-products.

Antimicrobial Properties

Organosulfur compounds, including this compound, are known for their antimicrobial properties . Research indicates that similar compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes. For instance, studies have shown that related sulfinates exhibit significant activity against pathogenic microorganisms, suggesting potential applications in pharmaceuticals and agriculture.

Anticancer Potential

The structural features of this compound may also endow it with anticancer properties . Compounds with similar functionalities have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
  • Activation of apoptotic pathways

Research into structurally analogous compounds has demonstrated their effectiveness against various cancer cell lines, warranting further investigation into this compound's potential in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinateSimilar methoxycarbonyl and chlorinated structureDifferent substitution pattern on the benzene ring
Sodium benzenesulfonateSimpler structure without additional substituentsCommonly used as a reagent but lacks unique properties
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinateContains similar functional groups but differs in positionVariations in reactivity based on substitution position

This table highlights how variations in substitution can influence biological activity, emphasizing the need for targeted research on this compound.

Case Studies and Research Findings

Recent studies have explored the biological activities of related organosulfur compounds, providing insights that can be extrapolated to this compound:

  • Antimicrobial Activity : A study demonstrated that organosulfur compounds can effectively inhibit biofilm formation in pathogenic bacteria, suggesting that this compound may possess similar capabilities .
  • Anticancer Mechanisms : Research on other sulfonated aromatic compounds revealed their ability to modulate key signaling pathways involved in cancer progression, indicating a potential mechanism through which this compound could exert anticancer effects .
  • Pharmacological Studies : Investigations into the pharmacodynamics of structurally related compounds have shown promising results in animal models, highlighting the need for further exploration into the safety and efficacy profile of this compound .

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